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Compound of Interest

2-(3-Chloro-4-
Compound Name:

fluorophenoxy)ethanamine
CAS No.: 883524-07-0; 914086-51-4

Cat. No.: B2564182

Get Quote

Executive Summary

2-(3-Chloro-4-fluorophenoxy)ethanamine (CAS 914086-51-4 as HCI) is a specialized
fluorinated building block utilized in the synthesis of bioactive small molecules. Characterized
by a halogenated phenoxy scaffold linked to a primary ethylamine, it serves as a critical
pharmacophore in the development of voltage-gated sodium channel blockers, serotonin
reuptake inhibitors, and kinase inhibitors. Its specific halogen substitution pattern (3-chloro, 4-
fluoro) is engineered to enhance metabolic stability by blocking para-oxidation while modulating
lipophilicity (LogP) for improved blood-brain barrier (BBB) penetration.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6][7]

This compound is most stable and commercially available as the hydrochloride salt. The free
base is prone to oxidative degradation and carbamate formation upon exposure to atmospheric
COa..
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Data (Free Base -

Property Data (HCI Salt)
Calculated)
CAS Number 914086-51-4 Not widely indexed
2-(3-Chloro-4-
) 2-(3-Chloro-4-
IUPAC Name fluorophenoxy)ethan-1-amine )
) fluorophenoxy)ethan-1-amine
hydrochloride
Molecular Formula CsH10CIFNO - HCI CsHoCIFNO
Molecular Weight 226.08 g/mol 189.61 g/mol
White to off-white crystalline )
Appearance Colorless to pale yellow oil
powder

Chloroform, DCM, Ethyl

Solubility Water, Methanol, DMSO
Acetate
pKa (Amine) ~9.5 (Predicted) -
LogP - ~1.8 - 2.1 (Predicted)

Synthetic Methodology

To ensure high purity and avoid the formation of secondary amine dimers (common in direct
alkylation with chloroethylamine), the Gabriel Synthesis or Nitrile Reduction routes are the
industry standards. Below is the protocol for the Gabriel Synthesis, favored for its
regioselectivity and scalability.

Core Reaction Scheme

3-Chloro-4-fluorophenol K2C03, DMF
(CAS 2613-23-2) % 1. Hydrazine hydrate, EtOH, Reflux
Phthalimide Intermediate 2. HCI/Ether » 2-(3-Chloro-4-fluorophenoxy)
/ (Precipitate) = ethanamine HCI

N-(2-Bromoethyl)phthalimide
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Figure 1: High-fidelity synthesis via Gabriel Amine Synthesis to prevent polymerization.

Detailed Protocol: Gabriel Synthesis Route

Step 1: O-Alkylation

Setup: Charge a 3-neck round-bottom flask with 3-Chloro-4-fluorophenol (1.0 eq) and
anhydrous DMF (5-10 volumes).

¢ Activation: Add Potassium Carbonate (K2COs, 1.5 eq). Stir at room temperature for 30
minutes to form the phenoxide anion.

o Alkylation: Add N-(2-Bromoethyl)phthalimide (1.1 eq) portion-wise.

o Reaction: Heat the mixture to 90°C for 4—6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or
HPLC.[1] The phenol starting material should disappear.

o Workup: Pour the reaction mixture into ice water. The phthalimide intermediate typically
precipitates as a solid. Filter, wash with water, and dry.[2] Recrystallize from ethanol if
necessary.

Step 2: Deprotection (Hydrazinolysis)

Cleavage: Suspend the phthalimide intermediate in Ethanol. Add Hydrazine Hydrate (2.5
eq).

o Reflux: Heat to reflux for 2—4 hours. A white precipitate (phthalhydrazide) will form, indicating
reaction progress.

« |solation: Cool to room temperature. Filter off the phthalhydrazide byproduct.

o Salt Formation: Concentrate the filtrate to remove excess hydrazine and ethanol. Dissolve
the residue in Diethyl Ether or Dichloromethane.

 Acidification: Add 4M HCI in Dioxane or bubble HCI gas. The product, 2-(3-Chloro-4-
fluorophenoxy)ethanamine hydrochloride, will precipitate.

o Purification: Filter the salt and wash with cold ether.
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Biological Applications & Pharmacophore Utility

The 2-(3-Chloro-4-fluorophenoxy)ethyl moiety is a "privileged scaffold” in medicinal chemistry,
often acting as a bioisostere for other aryl-alkyl-amine motifs.

Voltage-Gated Sodium Channel Blockers (Nav1.7 |
Nav1.8)

This fragment is structurally homologous to the side chains of several sodium channel blockers
investigated for neuropathic pain. The halogenated phenoxy ring mimics the lipophilic anchor
found in Mexiletine derivatives, while the ethylamine tail interacts with the selectivity filter of the
ion channel.

e Mechanism: The electron-withdrawing halogens (Cl, F) reduce the pKa of the phenoxy
oxygen, altering the electronic distribution and enhancing pi-stacking interactions within the
receptor binding pocket.

Kinase Inhibition (EGFR / PI3K)

In Tyrosine Kinase Inhibitors (TKIs), this amine is often coupled to a core heterocycle (e.qg.,
quinazoline or pyrimidine) to form the solvent-exposed tail.

» Role: The amine forms a key hydrogen bond with aspartate or glutamate residues at the
kinase active site entrance, while the halogenated phenyl ring occupies a hydrophobic
pocket (e.g., the ribose pocket or back-cleft).

e Analogs: Structurally relevant to the side chains of Gefitinib and Lapatinib analogs where
metabolic stability is required against CYP450 oxidation.

Serotonergic Modulators

Phenoxyethylamine derivatives are classical scaffolds for 5-HT receptor ligands. The 3-Cl, 4-F
substitution pattern is specific for tuning selectivity between 5-HT2A and 5-HT2C receptors,
often reducing off-target cardiac effects (hERG inhibition) compared to non-halogenated
analogs.

Handling, Safety, and Stability
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Hazard Class GHS Code Description
Acute Toxicity H302 Harmful if swallowed.

] Causes skin and serious eye
Irritant H315/H319

irritation.

, May cause respiratory
Respiratory H335 ritati
irritation.

Storage Protocol:

o Atmosphere: Store under inert gas (Argon/Nitrogen). The free base absorbs CO:z from air to
form carbamates.

o Temperature: -20°C for long-term storage; 2-8°C for working stocks.
e Hygroscopy: The HCI salt is hygroscopic. Desiccate when not in use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. iris.unipa.it [iris.unipa.it]

e 2. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents
[patents.google.com]

¢ To cite this document: BenchChem. [Technical Monograph: 2-(3-Chloro-4-
fluorophenoxy)ethanamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2564182/docs#technical-monograph-2-3-chloro-4-
fluorophenoxy-ethanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b2564182?utm_src=pdf-custom-synthesis#bc-rfq
https://iris.unipa.it/retrieve/be3e2d96-4961-45e1-bf5a-3a9d0b14a2c6/ijms-24-07728-v2_compressed.pdf
https://patents.google.com/patent/US5053557A/en
https://patents.google.com/patent/US5053557A/en
https://www.benchchem.com/product/b2564182/docs#technical-monograph-2-3-chloro-4-fluorophenoxy-ethanamine
https://www.benchchem.com/product/b2564182/docs#technical-monograph-2-3-chloro-4-fluorophenoxy-ethanamine
https://www.benchchem.com/product/b2564182/docs#technical-monograph-2-3-chloro-4-fluorophenoxy-ethanamine
https://www.benchchem.com/product/b2564182/docs#technical-monograph-2-3-chloro-4-fluorophenoxy-ethanamine
https://www.benchchem.com/product/b2564182?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2564182?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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